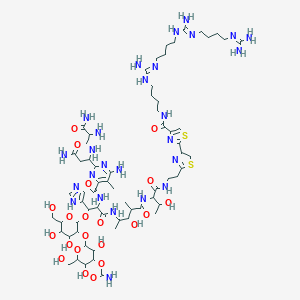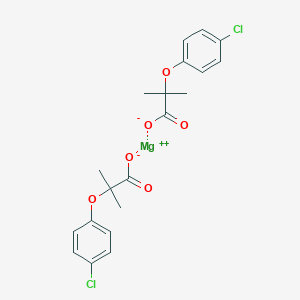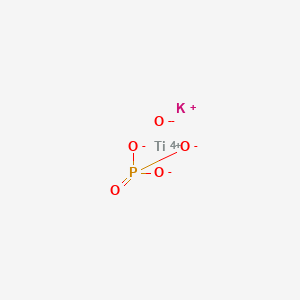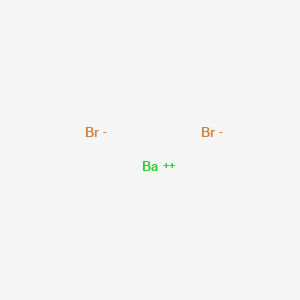![molecular formula C28H34N4O B227131 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as SB-203580, is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol works by binding to the ATP-binding site of p38 MAPK, preventing its activation and subsequent downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the growth of tumors in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol is its specificity for p38 MAPK, which allows for more precise targeting of this pathway. However, it is important to note that this compound can also inhibit other kinases, such as JNK and ERK, at high concentrations. Additionally, its use in in vivo studies can be limited by its poor solubility and bioavailability.
Direcciones Futuras
There are a number of potential future directions for research on 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK. Finally, there is ongoing research into the role of p38 MAPK in various disease states, which may lead to new therapeutic targets for this compound and related compounds.
In conclusion, this compound is a highly specific inhibitor of p38 MAPK that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. Ongoing research into its future directions may lead to new insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves several steps, starting with the reaction of 2,6-ditert-butyl-4-hydroxyphenol with 7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidine-2,4-dione. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been widely used in scientific research for its ability to inhibit the activity of p38 MAPK, a key regulator of inflammatory responses. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Propiedades
Fórmula molecular |
C28H34N4O |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[7-methyl-3-(4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C28H34N4O/c1-17-9-11-20(12-10-17)30-25-23(31-26-29-18(2)13-14-32(25)26)19-15-21(27(3,4)5)24(33)22(16-19)28(6,7)8/h9-16,30,33H,1-8H3 |
Clave InChI |
BIINCYNXCNHUTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=N3)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=N3)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)



![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)